molecular formula C21H18FN5O2 B2609687 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 852451-32-2

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2609687
CAS No.: 852451-32-2
M. Wt: 391.406
InChI Key: JFMABNKSNUJHMB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at the N1 position of the pyrazole ring and an acetamide side chain substituted with a 2-fluorophenyl moiety.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-7-8-15(9-14(13)2)27-20-16(10-24-27)21(29)26(12-23-20)11-19(28)25-18-6-4-3-5-17(18)22/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMABNKSNUJHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a formamide derivative to form the pyrimidine ring, often using a cyclization reaction.

    Introduction of the acetamide group: The resulting pyrazolo[3,4-d]pyrimidine is then acylated with 2-fluoroaniline and acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazolo[3,4-d]pyrimidinone derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations and Structural Implications

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notes
Target Compound: 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide - N1: 3,4-dimethylphenyl
- Acetamide: 2-fluorophenyl
~420 (estimated) N/A Enhanced lipophilicity from dimethylphenyl; 2-fluorophenyl may improve metabolic stability via reduced oxidation.
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide - N1: 4-fluorophenyl
- Acetamide: 3-methoxyphenyl
393.378 N/A Methoxy group increases polarity but may reduce membrane permeability compared to fluorine. Fluorine at N1 enhances electron-withdrawing effects.
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide - N1: 4-fluorophenyl
- Acetamide: 2-methoxyphenyl
393.378 N/A Ortho-methoxy substitution may introduce steric hindrance, potentially altering binding affinity compared to para-substituted analogs.
Example 83: Chromenone-linked derivative - N1: 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)
- Chromen-4-one core
571.198 302–304 Chromenone moiety increases molecular complexity and weight, likely enhancing π-π stacking interactions in hydrophobic binding pockets.
Example 41: Methylthio-substituted derivative - N1: 4-amino-3-(methylthio)
- Chromen-4-one core
N/A 102–105 Methylthio group introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), potentially altering selectivity.

Functional Group Impact on Bioactivity

  • Fluorine vs. Methoxy : The 2-fluorophenyl group in the target compound may enhance metabolic stability and hydrophobic interactions compared to methoxy-substituted analogs (), which could increase solubility but reduce target affinity.
  • Dimethylphenyl vs.
  • Chromenone Additions: Compounds like Example 83 exhibit significantly higher molecular weights and melting points, suggesting tailored applications in rigid binding sites (e.g., kinase ATP domains).

Research Findings and Limitations

  • Structural-Activity Relationships (SAR) : Substituent positioning (e.g., ortho vs. para methoxy in ) profoundly influences steric and electronic profiles, though specific activity data are absent in the evidence.
  • Data Gaps : The evidence lacks explicit biological data (e.g., IC50 values, kinase selectivity), necessitating extrapolation from structural analogs.
  • Synthetic Challenges : Bromination or cross-coupling steps for introducing dimethylphenyl groups (as inferred for the target compound) may require optimized catalysts or conditions compared to fluorophenyl derivatives .

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties. The unique substituents in this compound may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C22H21N5O2\text{C}_{22}\text{H}_{21}\text{N}_{5}\text{O}_{2}

This structure includes:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A 4-oxo group that contributes to its reactivity.
  • Substituents such as 3,4-dimethylphenyl and 2-fluorophenyl , which may influence its biological activity.

Biological Activities

Research indicates that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities. Some key findings related to the biological activity of this specific compound include:

Anticancer Activity

Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of various cancer cell lines. For example:

  • In vitro studies have demonstrated that similar compounds can inhibit the proliferation of lung cancer (A549) and colorectal cancer (HCT-116) cells. Compounds derived from this scaffold have shown IC50 values as low as 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
  • Molecular docking studies suggest that these compounds can effectively bind to the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Anti-inflammatory Properties

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties:

  • Some derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives involves the inhibition of specific enzymes:

  • For instance, derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production. This property is particularly relevant for treating conditions like gout and hyperuricemia .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity :
    • A derivative similar to our compound exhibited significant anti-proliferative effects on A549 and HCT-116 cell lines with IC50 values indicating potent activity.
    • Flow cytometry analysis revealed that these compounds could induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
  • Anti-inflammatory Activity :
    • In a study assessing the anti-inflammatory effects of pyrazolo derivatives, it was found that certain compounds could significantly reduce levels of inflammatory markers in vitro, suggesting their potential use in managing inflammatory diseases .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerEGFR inhibition; cell cycle arrest
Anti-inflammatoryInhibition of TNF-α and NO production
Enzyme inhibitionXanthine oxidase inhibition

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes (Adapted from and )

StepReagentSolventTemp (°C)Yield (%)Purity (HPLC)
1α-ChloroacetamideDMF806592%
2K₂CO₃MeCNReflux7895%

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
X-ray diffractionAbsolute configuration determination
2D NMRProton-carbon connectivity mapping
HRMSMolecular ion verification

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